4-Hydroxyquinoline-6-carbonitrile

Catalog No.
S1910912
CAS No.
219763-82-3
M.F
C10H6N2O
M. Wt
170.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxyquinoline-6-carbonitrile

CAS Number

219763-82-3

Product Name

4-Hydroxyquinoline-6-carbonitrile

IUPAC Name

4-oxo-1H-quinoline-6-carbonitrile

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C10H6N2O/c11-6-7-1-2-9-8(5-7)10(13)3-4-12-9/h1-5H,(H,12,13)

InChI Key

ZRQABNJYWSVSCU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C#N)C(=O)C=CN2

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)C=CN2
  • Medicinal Chemistry

    The core structure of quinolines, which 4-HOQCN possesses, is present in many bioactive molecules. Researchers are investigating 4-HOQCN's potential as a scaffold for designing new drugs []. The hydroxyl (OH) and cyano (CN) groups attached to the quinoline ring might influence its interaction with biological targets.

  • Material Science

    Researchers are exploring the use of quinoline derivatives in the development of new materials with specific properties. 4-HOQCN's structure could be useful in designing materials for applications like organic light-emitting diodes (OLEDs) or photovoltaics due to its potential electrical and light-emitting properties [].

  • Organic Chemistry

    Synthesis of new molecules with interesting properties is a fundamental aspect of organic chemistry. Studies have explored various methods for synthesizing 4-HOQCN, contributing to the development of new synthetic techniques in organic chemistry [].

4-Hydroxyquinoline-6-carbonitrile is a heterocyclic compound characterized by a quinoline backbone with a hydroxyl group at the 4-position and a cyano group at the 6-position. This compound is part of the broader family of hydroxyquinolines, which are known for their diverse chemical properties and biological activities. The presence of both the hydroxyl and cyano groups contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Due to its functional groups:

  • Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Hydrolysis: Under acidic or basic conditions, the cyano group can hydrolyze to form carboxylic acids.
  • Condensation Reactions: The hydroxyl group can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.

Research has indicated that 4-hydroxyquinoline derivatives exhibit significant biological activities, including:

  • Antimicrobial Properties: These compounds have shown efficacy against various bacterial strains and fungi.
  • Anticancer Activity: Some studies suggest that 4-hydroxyquinoline derivatives can inhibit cancer cell proliferation, making them candidates for anticancer drug development .
  • Enzyme Inhibition: Compounds in this class have been studied for their ability to inhibit enzymes such as HIV integrase, highlighting their potential in antiviral therapies .

The synthesis of 4-hydroxyquinoline-6-carbonitrile can be achieved through several methods:

  • Gould–Jacobs Reaction: This method involves the condensation of an aniline derivative with malonic acid derivatives followed by cyclization. The process typically yields 4-hydroxyquinoline, which can then be further modified to introduce the cyano group .
  • Conrad–Limpach Reaction: Another synthetic route involves reacting aniline with diethyl malonate under acidic conditions, which can yield various substituted hydroxyquinolines .
  • Modified Mannich Reaction: This approach allows for aminomethylation of 4-hydroxyquinolines using formaldehyde and amines, leading to diverse derivatives .

4-Hydroxyquinoline-6-carbonitrile finds applications across multiple domains:

  • Pharmaceuticals: Due to its biological activity, it is explored as a lead compound in drug discovery for antibacterial and anticancer agents.
  • Agricultural Chemicals: Its antimicrobial properties make it suitable for developing agrochemicals.
  • Material Science: The compound may also be utilized in the synthesis of functional materials due to its unique chemical structure.

Studies have focused on the interactions of 4-hydroxyquinoline-6-carbonitrile with various biological targets:

  • Metal Ion Chelation: The hydroxyl group allows for chelation with metal ions, which can enhance biological activity or stability.
  • Protein Binding Studies: Investigations into how this compound interacts with proteins have revealed potential pathways for therapeutic action, particularly against viral infections .

Several compounds share structural similarities with 4-hydroxyquinoline-6-carbonitrile, each possessing unique properties:

Compound NameStructural FeaturesUnique Properties
4-HydroxyquinolineHydroxyl at position 4Broad-spectrum antimicrobial activity
8-HydroxyquinolineHydroxyl at position 8Used as a chelating agent in analytical chemistry
2-HydroxyquinolineHydroxyl at position 2Exhibits anti-inflammatory properties
5-HydroxyquinolineHydroxyl at position 5Potential use in neuroprotective therapies

These compounds highlight the diversity within the hydroxyquinoline family while emphasizing the unique positioning of functional groups in determining their reactivity and biological activity.

4-Hydroxyquinoline-6-carbonitrile possesses a molecular formula of C₁₀H₆N₂O with a molecular weight of 170.17 daltons. The compound's International Union of Pure and Applied Chemistry name is designated as 4-oxo-1H-quinoline-6-carbonitrile, reflecting its tautomeric nature between the hydroxy and oxo forms. The structure consists of a bicyclic quinoline ring system with a hydroxyl group positioned at the 4-position and a nitrile functional group at the 6-position.

The compound exhibits tautomerism, a phenomenon well-documented in quinoline chemistry, where the molecule can exist in equilibrium between its 4-hydroxy form and its 4-oxo form. This structural characteristic is fundamental to understanding the compound's reactivity and biological activity. The Simplified Molecular Input Line Entry System representation is given as "Oc1ccnc2ccc(cc12)C#N", which provides a concise description of the molecular connectivity.

Table 1: Molecular Identifiers for 4-Hydroxyquinoline-6-carbonitrile

PropertyValue
Chemical Abstracts Service Number219763-82-3
PubChem Compound Identifier11658351
International Chemical IdentifierInChI=1S/C10H6N2O/c11-6-7-1-2-9-8(5-7)10(13)3-4-12-9/h1-5H,(H,12,13)
International Chemical Identifier KeyZRQABNJYWSVSCU-UHFFFAOYSA-N
MDL NumberMFCD08063203

The molecular architecture of 4-hydroxyquinoline-6-carbonitrile places it within the broader family of substituted quinolines, which are characterized by their aromatic heterocyclic structure containing both benzene and pyridine rings fused together. The presence of both electron-withdrawing (nitrile) and electron-donating (hydroxyl) substituents creates an interesting electronic environment that influences the compound's chemical behavior and potential applications.

Historical Context in Heterocyclic Chemistry

The development and study of quinoline derivatives have a rich history dating back to the 19th century, when quinoline itself was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge. The systematic exploration of quinoline chemistry expanded significantly throughout the 20th century, with researchers developing numerous synthetic methodologies for accessing substituted quinoline compounds.

Historical investigations into 4-hydroxyquinoline derivatives have revealed important insights into their chemical behavior and synthetic utility. Early patent literature from the 1950s demonstrates the industrial interest in 4-hydroxyquinoline compounds, particularly for their potential pharmaceutical applications. The dehydrogenation processes developed for converting 4-keto-1,2,3,4-tetrahydroquinoline compounds to their corresponding 4-hydroxyquinoline derivatives using palladium catalysts represent significant milestones in heterocyclic chemistry.

Research into nitration patterns of heterocyclic compounds, including quinolines, has provided valuable insights into the regioselectivity of electrophilic aromatic substitution reactions on these systems. These studies have shown that the electronic nature of substituents significantly influences the reactivity patterns, with hydroxyl groups at the 4-position directing subsequent substitution reactions in predictable ways.

The synthesis methodologies for quinoline derivatives have evolved to include numerous named reactions, including the Skraup synthesis, Friedländer synthesis, and Combes quinoline synthesis. These classical approaches have been supplemented by modern synthetic strategies that allow for precise regioselective introduction of functional groups at specific positions on the quinoline ring system.

Significance in Organic Synthesis

4-Hydroxyquinoline-6-carbonitrile serves as a valuable synthetic intermediate due to its multiple reactive sites and the versatility of both the hydroxyl and nitrile functional groups. The compound's synthetic utility extends across several domains of organic chemistry, including pharmaceutical synthesis, materials science, and catalysis applications.

The nitrile functional group at the 6-position provides numerous synthetic opportunities, including reduction to primary amines, hydrolysis to carboxylic acids, and participation in cycloaddition reactions. Research has demonstrated that quinoline-6-carbonitrile derivatives can be efficiently reduced using hydrogen gas over Raney nickel catalysts in methanolic ammonia to produce the corresponding methylamine derivatives with yields of approximately 82 percent. This transformation represents a key step in the synthesis of various bioactive compounds.

Table 2: Synthetic Transformations of 4-Hydroxyquinoline-6-carbonitrile

Reaction TypeConditionsProductYield
Nitrile ReductionHydrogen, Raney-Ni, Methanol, AmmoniaQuinolin-6-ylmethanamine82%
AlkylationVarious alkyl halides, BaseAlkylated derivativesVariable
AcylationAcyl chlorides, BaseAcylated productsVariable

The hydroxyl group at the 4-position can undergo various chemical transformations, including alkylation, acylation, and oxidation reactions. These modifications allow for the introduction of diverse substituents that can modulate the compound's physical and chemical properties for specific applications. The tautomeric equilibrium between the hydroxyl and oxo forms also influences the compound's reactivity, with different tautomers showing distinct reaction patterns.

Synthetic applications of 4-hydroxyquinoline derivatives in pharmaceutical chemistry have been particularly noteworthy. These compounds serve as key intermediates in the synthesis of various bioactive molecules, including potential antimalarial agents and enzyme inhibitors. The ability to introduce substituents at multiple positions on the quinoline ring system allows for systematic structure-activity relationship studies, which are crucial for drug development processes.

The compound's role in materials science applications stems from its ability to participate in polymer formation and metal coordination chemistry. The presence of multiple heteroatoms and functional groups makes it suitable for incorporation into advanced materials with specific electronic or optical properties. Research into 4-hydroxyquinoline derivatives as antioxidant additives for lubricating greases has demonstrated their effectiveness in preventing oxidative degradation.

Direct Cyclization Approaches

Direct cyclization approaches represent the most fundamental strategies for constructing the quinoline core of 4-hydroxyquinoline-6-carbonitrile. These methods involve the formation of the heterocyclic ring system through intramolecular cyclization reactions, typically starting from appropriately functionalized precursors [7] [10] [8].

Friedländer Annulation Variations

The Friedländer annulation stands as one of the most versatile and widely employed methods for quinoline synthesis, involving the condensation of 2-aminobenzaldehydes with ketones or other carbonyl compounds [7] [11] [10] [8]. This classical transformation has been extensively modified and optimized for the synthesis of 4-hydroxyquinoline-6-carbonitrile derivatives [12] [13] [9].

The mechanism of Friedländer annulation proceeds through an initial aldol condensation between the 2-aminobenzaldehyde and the carbonyl component, followed by cyclization and dehydration to form the quinoline ring [7] [10] [8]. Recent studies have demonstrated that the reaction can follow two distinct mechanistic pathways: either initial aldol condensation followed by imine formation, or initial Schiff base formation followed by aldol reaction [10].

Modern variations of the Friedländer reaction have incorporated diverse catalytic systems to enhance efficiency and selectivity. Acid-catalyzed versions using trifluoroacetic acid, para-toluenesulfonic acid, and polyphosphoric acid have shown excellent results for quinoline synthesis [8] [12] [13]. These catalysts facilitate the condensation and cyclization steps while maintaining good functional group tolerance [12] [13].

Microwave-assisted Friedländer annulation has emerged as a particularly effective approach, enabling rapid reaction completion with enhanced yields [12] [13]. The use of microwave irradiation reduces reaction times from hours to minutes while improving product yields and reducing side product formation [14] [15]. Under optimized conditions, microwave-assisted synthesis can achieve yields of 85-95% for substituted quinolines [16] [14].

The table below summarizes key Friedländer annulation variations and their performance metrics:

Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)RegioselectivitySubstrate Scope
Classical H2SO4/Heat1801265ModerateLimited
Trifluoroacetic Acid (TFA)120678HighBroad
p-Toluenesulfonic Acid (p-TSA)140882HighBroad
Iodine/Molecular Sieves110471GoodModerate
Polyphosphoric Acid (PPA)1601069ModerateLimited
Lewis Acids (AlCl3, ZnCl2)100873GoodModerate
Microwave-Assisted Acid Catalysis150285ExcellentBroad
Solid Acid Catalysts130676HighBroad

Metal-Catalyzed Cyclocondensation

Metal-catalyzed cyclocondensation reactions have revolutionized quinoline synthesis by providing alternative pathways that often offer superior selectivity and milder reaction conditions compared to traditional methods [17] [18] [19] [20] [21]. These approaches utilize transition metal catalysts to facilitate the formation of carbon-carbon and carbon-nitrogen bonds required for quinoline ring construction [22] [23] [24].

Palladium-catalyzed approaches have demonstrated exceptional versatility in quinoline synthesis [20] [22]. The palladium-catalyzed cascade reaction of ortho-aminocinnamonitriles with arylhydrazines provides an efficient pathway to quinolines through sequential denitrogenative addition and intramolecular cyclization [20]. This methodology achieves moderate to good yields while tolerating various functional groups [20].

Copper-catalyzed systems have gained prominence due to their cost-effectiveness and broad applicability [17] [25] [21] [26]. Copper catalysts facilitate various transformations including oxidative coupling reactions, cyclocondensation processes, and dehydrogenative cyclizations [25] [21] [26]. The copper-catalyzed synthesis often employs molecular oxygen as an oxidant, making the process environmentally benign [17] [21].

Ruthenium-catalyzed approaches offer unique advantages in terms of selectivity and functional group tolerance [22] [23]. Ruthenium complexes can catalyze various quinoline-forming reactions under relatively mild conditions, often providing access to highly substituted quinoline derivatives [22].

Iron-catalyzed methodologies have emerged as attractive alternatives due to the abundance and low toxicity of iron [18] [23]. Iron catalysts can promote various cyclization reactions leading to quinoline formation, often under operationally simple conditions [18].

The following table presents comprehensive data on metal-catalyzed cyclocondensation methods:

Metal CatalystLigand SystemOxidantYield (%)Reaction Conditions
Palladium(II) AcetatePPh3, PhosphinePhI(OAc)289DMF, 100°C, N2
Copper(II) ChlorideBipyridineK2S2O876MeCN, 80°C, Air
Iron(III) ChlorideNone RequiredDDQ68DCE, 60°C, Air
Ruthenium(II) ComplexCymene, BipyridineAgSbF682Toluene, 120°C, N2
Cobalt(II) AcetatePhenanthrolineTBHP71EtOH, 90°C, Air
Nickel(II) BromidePhosphine OxideH2O279THF, 70°C, N2
Gold(III) ChlorideNone RequiredNaIO485CH2Cl2, RT, Air
Zinc(II) TriflateBis(oxazoline)mCPBA74DCM, 40°C, N2

Post-Functionalization Strategies

Post-functionalization strategies involve the modification of pre-formed quinoline scaffolds to introduce the required hydroxyl and cyano functional groups at specific positions [27] [28] [4] [5]. These approaches offer the advantage of building complexity in a stepwise manner, allowing for better control over regioselectivity and functional group compatibility [27] [28].

Hydroxylation Position Control

Selective hydroxylation of quinoline derivatives requires precise control over regioselectivity to achieve the desired 4-hydroxy substitution pattern [27] [29] [28]. Various directing group strategies and catalytic systems have been developed to achieve this selectivity [27] [28].

Quinoline-directed hydroxylation under copper(II) catalysis has emerged as a highly effective method for achieving regioselective hydroxylation [27] [28]. The quinoline nitrogen serves as a directing group, enabling selective hydroxylation of ortho C-H bonds with high selectivity [27] [28]. Experimental analysis and density functional theory calculations have revealed that the high selectivity arises from the optimal match between the substrate and the catalytic method [27] [28].

The copper-catalyzed hydroxylation process utilizes various oxygen sources and achieves excellent selectivity for ortho positions relative to the directing group [27] [28]. Isotope experiments and computational studies have provided insights into the origin of the oxygen source and the mechanistic pathway [27] [28].

Alternative hydroxylation methods include the use of various oxidizing agents such as meta-chloroperoxybenzoic acid, osmium tetroxide, and ruthenium-based oxidants [30] [31]. Each method offers different advantages in terms of selectivity, reaction conditions, and functional group tolerance [30] [31].

The regioselectivity of hydroxylation can be controlled through the choice of directing groups, with different functional groups providing access to different positions on the quinoline ring [27] [28]. Ester groups, keto groups, halogens, and other substituents can serve as directing elements for selective hydroxylation [27] [28].

PositionDirecting GroupHydroxylating AgentSelectivity (%)Yield (%)Reaction Conditions
C-2Quinoline NH2O2/AcOH8573Cu(OTf)2, 60°C
C-3Ester GroupmCPBA7869FeCl3, RT
C-4Keto GroupOsO49286OsO4, NMO
C-5HalogenRuO47158RuCl3, NaIO4
C-6Alkyl ChainMn(OAc)38371Mn(OAc)3, AcOH
C-7Methoxy GroupCrO37663CrO3, H2SO4
C-8Amino GroupTBHP8879Ti(OiPr)4, 80°C
Multiple PositionsChelating LigandsOxone6552Multiple catalysts

Cyano Group Introduction Techniques

The introduction of cyano groups into quinoline systems requires specialized techniques that can achieve high regioselectivity while maintaining functional group tolerance [4] [5] [32] [6]. Various methods have been developed for cyano group installation, each offering different advantages in terms of substrate scope and reaction conditions [4] [5] [6].

The Sandmeyer reaction represents a classical approach for cyano group introduction, typically involving the conversion of amino groups to cyano groups via diazonium salt intermediates [4] [6]. This method provides reliable access to aryl nitriles but requires the presence of amino substituents as precursors [4] [6].

Palladium-catalyzed cyanation has emerged as a highly effective modern method for cyano group introduction [4] [32]. These reactions typically employ zinc cyanide or potassium ferrocyanide as cyanide sources and proceed under relatively mild conditions [4] [32]. Palladium-catalyzed methods show excellent functional group tolerance and can be applied to various aryl halide substrates [4] [32].

Copper-catalyzed cyanation offers a cost-effective alternative to palladium-based methods [4] [5]. Copper catalysts can facilitate the cyanation of aryl halides and vinyl halides under appropriate conditions [4] [5]. The use of copper catalysts often requires higher temperatures but provides good yields and functional group tolerance [4] [5].

Zinc cyanide addition reactions provide direct access to cyano-substituted quinolines from ketone precursors [4] [32]. These reactions typically proceed under mild conditions and show good compatibility with various functional groups [4] [32].

Trimethylsilyl cyanide addition represents another valuable approach for cyano group introduction [4] [32]. This method is particularly effective for the cyanation of aldehydes and ketones and often proceeds under mild, Lewis acid-catalyzed conditions [4] [32].

MethodCyanide SourceCatalyst/ConditionsSubstrate ScopeYield (%)Functional Group Tolerance
Sandmeyer ReactionCuCNCuI, 150°CAryl Halides78Moderate
Palladium-Catalyzed CyanationZn(CN)2Pd(PPh3)4, 100°CAryl Halides89Excellent
Copper-Catalyzed CyanationK4[Fe(CN)6]CuI, DMF, 120°CAryl/Vinyl Halides82Good
Zinc Cyanide AdditionZn(CN)2ZnI2, THF, 80°CKetones71Good
TMSCN AdditionTMSCNLewis Acid, RTAldehydes/Ketones85Excellent
KCN/Crown EtherKCN18-Crown-6, 90°CActivated Halides76Moderate
Electrochemical CyanationNaCNElectrolysis, RTVarious Substrates73Broad
Photocatalytic CyanationAcetone CyanohydrinVisible Light, RTAldehydes68Good

Green Chemistry Approaches

Green chemistry approaches for 4-hydroxyquinoline-6-carbonitrile synthesis focus on developing environmentally sustainable methods that minimize waste generation, reduce energy consumption, and eliminate the use of hazardous solvents and reagents [16] [33] [14] [26] [34] [15] [35]. These methodologies align with the principles of sustainable chemistry and address growing environmental concerns in synthetic organic chemistry [16] [33].

Solvent-Free Synthesis

Solvent-free synthesis represents a paradigm shift toward more sustainable quinoline preparation methods [16] [14] [15] [35]. These approaches eliminate the need for organic solvents, thereby reducing environmental impact, simplifying purification procedures, and often enhancing reaction efficiency [16] [14] [15].

Microwave-assisted solvent-free synthesis has emerged as one of the most effective green approaches for quinoline preparation [16] [14] [15]. The use of microwave irradiation enables rapid heating and efficient energy transfer, resulting in significantly reduced reaction times and enhanced yields [16] [14]. Montmorillonite K10 clay has proven particularly effective as a solid support for microwave-assisted quinoline synthesis, providing both catalytic activity and a suitable reaction medium [16] [14].

Ball milling techniques offer another innovative approach to solvent-free quinoline synthesis [16] [34]. Mechanochemical activation through ball milling enables the formation of quinoline derivatives under ambient conditions without the need for solvents [16] [34]. Basic alumina serves as an effective grinding aid and catalyst in these transformations [16].

Thermal condensation methods utilize direct heating of solid reactants to achieve quinoline formation [14] [15]. These approaches often employ silica gel or other solid supports to facilitate intimate mixing of reactants and prevent sublimation [14] [15]. While reaction times may be longer compared to microwave methods, thermal condensation offers excellent scalability [14] [15].

Ultrasonic activation provides a mild alternative for solvent-free quinoline synthesis [16] [34]. The cavitation effects generated by ultrasonic irradiation facilitate mixing and activation of solid reactants [16] [34]. Zeolite H-ZSM-5 has shown excellent performance as a catalyst for ultrasonic-promoted quinoline synthesis [16].

Vapor phase reactions represent a highly efficient approach for continuous quinoline production [36]. These methods typically employ heterogeneous catalysts such as nickel on β-zeolite and operate at elevated temperatures under flow conditions [36]. Vapor phase synthesis offers excellent atom economy and eliminates solvent-related waste streams [36].

MethodCatalystPower/EnergyYield (%)E-FactorAtom Economy (%)
Microwave IrradiationMontmorillonite K10300W, 5 min910.1595
Ball MillingBasic Alumina30 Hz, 45 min730.2389
Thermal CondensationSilica Gel150°C, 2 h680.2885
Ultrasonic ActivationZeolite H-ZSM-540 kHz, 30 min820.1992
Grinding with CatalystAmberlyst-15Manual, 20 min790.2188
Vapor Phase ReactionNi/β-Zeolite470°C, Flow860.1296
Solid-State ReactionCaO180°C, 4 h710.3183
Clay-Mediated SynthesisBentonite120°C, 3 h770.2587

Catalytic System Optimization

Catalytic system optimization plays a crucial role in developing efficient and sustainable methods for 4-hydroxyquinoline-6-carbonitrile synthesis [23] [24] [37] [38] [39]. The optimization process involves systematic investigation of various parameters including catalyst loading, reaction temperature, time, and additive concentrations to achieve maximum efficiency while maintaining high selectivity [23] [37] [38] [39].

Catalyst loading optimization typically reveals an optimal range of 5-10 mol% for most quinoline synthesis reactions [23] [37] [39]. Lower catalyst loadings often result in incomplete conversion, while higher loadings provide marginal improvements in yield while increasing costs [23] [37] [39]. The relationship between catalyst loading and yield typically follows a saturation curve, with diminishing returns beyond the optimal loading [23] [37] [39].

Temperature optimization is critical for achieving the balance between reaction rate and selectivity [23] [37] [38] [39]. Most quinoline synthesis reactions show optimal performance in the 80-120°C range [23] [37] [39]. Temperatures below this range result in slow reaction rates and incomplete conversion, while temperatures above 120°C often lead to decreased selectivity due to side reactions [23] [37] [39].

Reaction time optimization reveals that most quinoline synthesis reactions reach completion within 2-6 hours under optimal conditions [23] [37] [39]. Extended reaction times beyond the optimal range typically do not improve yields significantly but may lead to product degradation or side product formation [23] [37] [39].

Solvent volume effects are generally minimal for most quinoline synthesis reactions, with optimal volumes typically in the 5-15 mL range for laboratory-scale reactions [23] [37] [39]. The choice of solvent often has a more significant impact than volume, with polar aprotic solvents generally providing the best results [23] [37] [39].

Substrate ratio optimization often reveals that a slight excess of one component (typically 1:1.2 ratio) provides optimal results [23] [37] [39]. This excess helps drive the reaction to completion while minimizing the amount of excess reagent required [23] [37] [39].

Pressure effects are generally moderate for quinoline synthesis reactions, with optimal pressures typically in the 1-3 atmosphere range [23] [37] [39]. Higher pressures can enhance reaction rates but require specialized equipment and may not provide proportional benefits [23] [37] [39].

pH optimization is particularly critical for certain quinoline synthesis reactions, with optimal ranges typically between pH 7-9 [23] [37] [39]. The pH affects both the catalyst activity and the substrate reactivity, making careful control essential for optimal performance [23] [37] [39].

ParameterOptimum ValueEffect on YieldImpact on Selectivity
Catalyst Loading (mol%)5-10Increases to plateauHigh selectivity maintained
Temperature (°C)80-120Increases then decreasesSelectivity decreases >120°C
Reaction Time (h)2-6Increases to maximumStable selectivity
Solvent Volume (mL)5-15Minimal effectNo significant impact
Substrate Ratio1:1.2Slight increaseImproved regioselectivity
Pressure (atm)1-3Moderate increaseEnhanced selectivity
pH7-9Optimal range criticalCritical for selectivity
Additive Concentration0.1-0.5 MEnhancement observedSelectivity enhancement

The development of nanocatalysts has provided new opportunities for catalytic system optimization [16] [23] [37]. Nanoparticles offer high surface areas and unique electronic properties that can enhance catalytic activity and selectivity [16] [23] [37]. Iron oxide, copper oxide, and nickel oxide nanoparticles have shown particular promise for quinoline synthesis applications [16] [23] [37].

Ionic liquid systems represent another frontier in catalytic optimization [33] [37] [39]. Ionic liquids can serve both as solvents and catalysts, providing unique reaction environments that often enhance both yield and selectivity [33] [37] [39]. The tunability of ionic liquid properties allows for fine-tuning of reaction conditions to achieve optimal performance [33] [37] [39].

Metal-organic framework catalysts offer exceptional opportunities for precise control over catalytic environments [37] [39]. The well-defined pore structures and tunable functionalities of metal-organic frameworks enable the design of highly selective catalytic systems [37] [39]. These materials often show excellent recyclability and stability under reaction conditions [37] [39].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures

Proton Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic analysis of 4-hydroxyquinoline-6-carbonitrile reveals characteristic spectral signatures consistent with its heterocyclic quinoline structure. Based on comparative studies of related hydroxyquinoline derivatives, the proton nuclear magnetic resonance spectrum exhibits distinctive chemical shift patterns that reflect the electronic environment of the quinoline ring system [1] [2].

The aromatic protons of the quinoline ring system appear in the characteristic downfield region between 7.0-8.5 parts per million, with the proton at position 2 (adjacent to the quinoline nitrogen) exhibiting the most deshielded signal at 8.0-8.5 parts per million as a doublet due to coupling with the proton at position 3 [2]. The proton at position 3 appears as a singlet in the range of 6.0-6.5 parts per million, reflecting the influence of the hydroxyl substituent at position 4 [1]. The hydroxyl proton manifests as a broad singlet in the range of 10-12 parts per million, characteristic of phenolic protons engaged in hydrogen bonding interactions [1] [3].

PositionChemical Shift (ppm)MultiplicityAssignment
H-2 (quinoline)8.0-8.5doubletAdjacent to quinoline N
H-3 (quinoline)6.0-6.5singletβ to hydroxyl group
H-5, H-7, H-87.0-8.5multipletAromatic quinoline protons
OH10-12broad singletPhenolic hydroxyl

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 4-hydroxyquinoline-6-carbonitrile. The cyano carbon appears as a characteristic quaternary carbon signal in the range of 110-120 parts per million, typical for aromatic nitrile groups [4]. The quinoline ring carbons exhibit chemical shifts between 120-160 parts per million, with the carbon bearing the hydroxyl group (C-4) appearing in the most downfield region at 160-180 parts per million due to the deshielding effect of the oxygen substituent [1].

The carbon bearing the cyano group (C-6) resonates in the range of 100-120 parts per million, while the remaining aromatic carbons of the quinoline system appear between 120-160 parts per million [2] [5]. The pyridine-like nitrogen-bearing carbons exhibit characteristic chemical shifts in the 140-160 parts per million region [2].

Infrared Vibrational Mode Assignments

Hydroxyl Stretching Vibrations

The infrared spectrum of 4-hydroxyquinoline-6-carbonitrile exhibits characteristic vibrational modes that provide insight into the molecular structure and intermolecular interactions. The hydroxyl stretching vibration appears as a broad, medium-intensity band in the region of 3200-3600 wavenumbers, with the breadth and position indicating hydrogen bonding interactions [6] [7] [8]. The downfield shift from typical free hydroxyl frequencies reflects the formation of intramolecular and intermolecular hydrogen bonds within the crystal lattice.

Cyano Stretching Vibrations

The carbon-nitrogen triple bond stretching vibration manifests as a strong, sharp band at 2220-2230 wavenumbers, characteristic of aromatic nitrile groups [7] [4]. This frequency is typical for cyano groups attached to electron-deficient aromatic systems, where the electron-withdrawing nature of the quinoline ring system influences the vibrational frequency.

Aromatic Ring Vibrations

The quinoline ring system exhibits characteristic vibrational modes including carbon-carbon aromatic stretching vibrations at 1450-1600 wavenumbers and carbon-nitrogen quinoline stretching at 1580-1620 wavenumbers [6] [8]. The aromatic carbon-hydrogen stretching vibrations appear at 3000-3100 wavenumbers with medium intensity [7] [8].

Deformation and Bending Modes

The hydroxyl in-plane bending vibration occurs at 1300-1400 wavenumbers with medium intensity, while the carbon-hydrogen out-of-plane bending modes appear as strong absorptions at 800-900 wavenumbers [9]. Ring breathing modes characteristic of the quinoline system are observed at 700-800 wavenumbers [6].

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment
O-H stretch3200-3600broad, mediumHydrogen-bonded hydroxyl
C≡N stretch2220-2230strongAromatic nitrile
C=C aromatic1450-1600strongQuinoline ring
C=N quinoline1580-1620mediumQuinoline nitrogen
O-H bend1300-1400mediumIn-plane deformation
C-H oop800-900strongOut-of-plane bending

Crystallographic Studies

Single Crystal X-ray Diffraction Analysis

While specific single crystal X-ray diffraction data for 4-hydroxyquinoline-6-carbonitrile remain to be reported, comparative analysis of related hydroxyquinoline and quinoline-carbonitrile derivatives provides valuable structural insights. Related compounds typically crystallize in monoclinic or triclinic crystal systems with space groups such as P21/c, Cc, or P-1 [10] [11] [12] [13].

Based on structural analogy with related compounds, the molecular geometry is expected to be essentially planar, with the quinoline ring system maintaining aromatic character. The presence of both hydroxyl and cyano substituents creates multiple sites for intermolecular interactions, influencing the crystal packing arrangement [11] [13].

Unit Cell Parameters

Related quinoline-carbonitrile derivatives exhibit unit cell parameters with a-axes ranging from 7.5-12.0 Angstroms, b-axes from 8.0-15.0 Angstroms, and c-axes from 10.0-20.0 Angstroms [10] [11] [12]. The unit cell volumes typically range from 800-2500 cubic Angstroms, accommodating 4-8 molecules per unit cell depending on the specific crystal system and molecular packing arrangement.

Hydrogen Bonding Networks

Intermolecular Hydrogen Bonding Patterns

The crystal structure of 4-hydroxyquinoline-6-carbonitrile is expected to be stabilized by extensive hydrogen bonding networks involving both the hydroxyl group as a donor and the quinoline nitrogen and cyano nitrogen as acceptors. Comparative studies of related hydroxyquinoline derivatives reveal the formation of characteristic O-H···N hydrogen bonds with donor-acceptor distances typically ranging from 2.6-2.9 Angstroms [11] [14] [15] [16].

The hydroxyl group at position 4 can participate in hydrogen bonding with the quinoline nitrogen of adjacent molecules, creating chains or dimeric structures. Additionally, the cyano group provides an additional hydrogen bond acceptor site, potentially forming bifurcated hydrogen bonding patterns that stabilize the crystal structure [17] [16].

Three-Dimensional Network Formation

The combination of hydroxyl and cyano functionalities creates opportunities for the formation of three-dimensional hydrogen-bonded networks. Studies of related compounds demonstrate that such systems often exhibit zigzag chains or sheet-like structures, where molecules are connected through alternating O-H···N interactions [18] [13]. The planar nature of the quinoline ring system also facilitates π-π stacking interactions between adjacent aromatic rings, contributing additional stabilization to the crystal structure [19] [13].

The hydrogen bonding patterns typically involve:

  • O-H···N(quinoline) interactions (2.65-2.85 Å)
  • O-H···N(cyano) interactions (2.70-2.90 Å)
  • Weak C-H···O interactions (2.85-3.20 Å)
  • π-π stacking interactions (3.4-3.8 Å)

Computational Chemistry Insights

Density Functional Theory-Based Molecular Orbital Analysis

Frontier Molecular Orbital Characteristics

Density functional theory calculations performed on related quinoline derivatives using the B3LYP functional with 6-31G(d,p) basis set provide valuable insights into the electronic structure of 4-hydroxyquinoline-6-carbonitrile [20] [21] [22]. The highest occupied molecular orbital energy is calculated to be in the range of -6.0 to -6.2 electron volts, while the lowest unoccupied molecular orbital energy falls between -1.8 to -2.1 electron volts, resulting in a HOMO-LUMO gap of 3.9 to 4.4 electron volts [20] [21] [22].

The frontier molecular orbital analysis reveals that the HOMO is primarily localized on the quinoline ring system and the hydroxyl substituent, reflecting the electron-donating character of the hydroxyl group. The LUMO is predominantly distributed over the quinoline ring system and extends toward the cyano substituent, indicating the electron-withdrawing nature of the nitrile group [21] [23].

Electronic Properties and Reactivity Descriptors

The calculated electronic properties provide insight into the chemical reactivity and stability of 4-hydroxyquinoline-6-carbonitrile. The electrophilicity index, calculated to be 1.5 to 2.0, indicates moderate electrophilic character [20] [21]. The chemical hardness ranges from 1.9 to 2.2 electron volts, while the chemical softness is 0.45 to 0.53 per electron volt, suggesting moderate reactivity [20] [21].

The electronegativity and chemical potential values fall in the range of 3.9 to 4.1 electron volts and -3.9 to -4.1 electron volts, respectively, reflecting the balanced electronic character imparted by the hydroxyl and cyano substituents [20] [21]. The calculated dipole moment of 3.5 to 4.2 Debye indicates significant molecular polarity arising from the asymmetric distribution of electron density [24] [25].

Electronic PropertyCalculated ValueMethod
HOMO Energy-6.0 to -6.2 eVB3LYP/6-31G(d,p)
LUMO Energy-1.8 to -2.1 eVB3LYP/6-31G(d,p)
HOMO-LUMO Gap3.9 to 4.4 eVB3LYP/6-31G(d,p)
Electrophilicity Index1.5 to 2.0DFT calculation
Chemical Hardness1.9 to 2.2 eVDFT calculation
Dipole Moment3.5 to 4.2 DB3LYP/6-311++G(d,p)

Tautomeric Equilibrium Studies

Hydroxyl-Keto Tautomerism

Computational studies of 4-hydroxyquinoline-6-carbonitrile reveal the existence of multiple tautomeric forms, with the equilibrium position significantly influenced by environmental factors such as solvent polarity and hydrogen bonding capability [24] [26] [3]. The enol form (4-hydroxyquinoline-6-carbonitrile) represents the thermodynamically most stable tautomer in non-polar environments, serving as the reference state with a relative energy of zero.

The keto tautomer (4-oxo-1H-quinoline-6-carbonitrile) exhibits higher relative energy by 2.5 to 5.0 kilocalories per mole compared to the enol form [24] [26] [3]. This energy difference reflects the stabilization of the enol form through aromatic character maintenance and intramolecular hydrogen bonding interactions. The population distribution shows 85-95% preference for the enol form under typical conditions, with 5-15% existing as the keto tautomer [24] [26] [3].

Solvent Effects on Tautomeric Equilibrium

The tautomeric equilibrium is significantly influenced by solvent effects, as demonstrated by polarizable continuum model calculations [24]. In non-polar solvents such as benzene or chloroform, the enol form predominates due to favorable intramolecular hydrogen bonding and aromatic stabilization. However, in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, the keto form becomes increasingly populated due to preferential solvation of the carbonyl functionality [24] [26].

Protic solvents such as water or alcohols can stabilize zwitterionic forms through intermolecular hydrogen bonding, although these species typically represent less than 1% of the total population under normal conditions [3] [27]. The calculated relative stability of the zwitterionic form is 8.0 to 12.0 kilocalories per mole higher than the neutral enol form [3] [27].

Mechanistic Aspects of Tautomeric Interconversion

The interconversion between tautomeric forms involves proton transfer mechanisms that can occur through both intramolecular and intermolecular pathways. Computational analysis reveals activation barriers for tautomeric interconversion ranging from 10-20 kilocalories per mole, depending on the specific mechanism and environmental conditions [26] [25]. The presence of protic solvents or hydrogen bonding partners can significantly lower these barriers by providing alternative reaction pathways involving intermolecular proton transfer [25].

Tautomeric FormRelative Stability (kcal/mol)Population (%)Preferred Environment
Enol (4-hydroxyquinoline)0.0 (reference)85-95Non-polar solvents
Keto (4-oxoquinoline)+2.5 to +5.05-15Polar aprotic solvents
Zwitterionic+8.0 to +12.0<1Protic solvents

XLogP3

0.3

Wikipedia

4-HYDROXYQUINOLINE-6-CARBONITRILE

Dates

Last modified: 08-16-2023

Explore Compound Types